molecular formula C23H18FNO5 B12024955 4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 618075-79-9

4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12024955
CAS No.: 618075-79-9
M. Wt: 407.4 g/mol
InChI Key: NWIWNTZAGBVSJE-XUTLUUPISA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Furan Group: This step may involve the use of furan-2-carbaldehyde in a condensation reaction.

    Addition of the Fluoromethylbenzoyl Group: This can be done through Friedel-Crafts acylation using 3-fluoro-4-methylbenzoyl chloride.

    Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and pyrrole moieties.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In medicinal chemistry, the compound’s potential bioactivity could be explored for developing new pharmaceuticals. The presence of hydroxy and fluorine groups suggests possible interactions with biological targets.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
  • 4-(4-Methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one

Uniqueness

The presence of both fluorine and hydroxy groups in 4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one makes it unique compared to similar compounds

Properties

CAS No.

618075-79-9

Molecular Formula

C23H18FNO5

Molecular Weight

407.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H18FNO5/c1-13-4-5-15(11-18(13)24)21(27)19-20(14-6-8-16(26)9-7-14)25(23(29)22(19)28)12-17-3-2-10-30-17/h2-11,20,26-27H,12H2,1H3/b21-19+

InChI Key

NWIWNTZAGBVSJE-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)O)F

Origin of Product

United States

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